6-Azauracil

Description

Historical Context of 6-Azauracil (B101635) Discovery and Early Research

The scientific exploration of this compound began in the mid-20th century, emerging from the broader effort to synthesize analogs of natural pyrimidines. A key publication in 1956 detailed a method for its synthesis, identifying it as an analog of uracil (B121893). acs.org Early pharmacological studies, such as those published around 1960, began to uncover its effects as an antimetabolite. nih.gov By the mid-1960s, research had expanded to include its biological consequences, for instance, its morphogenetic effects on organisms like Drosophila melanogaster. nih.gov Further investigations in the late 1960s delved into its impact on fundamental cellular processes, revealing that it could significantly inhibit the synthesis of RNA while having a lesser effect on protein synthesis in yeast like Saccharomyces carlsbergensis. researchgate.net It was also discovered that 6-azauridine (B1663090), a derivative, is a metabolite of this compound in bacteria. nih.gov

This compound as a Pyrimidine (B1678525) Analog in Biochemical Research

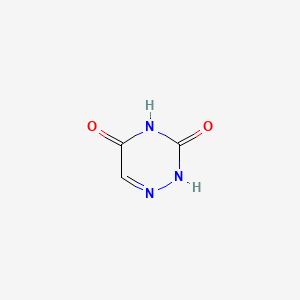

Chemically, this compound is classified as a 1,2,4-triazine (B1199460), but its structural similarity to the pyrimidine base uracil is central to its biochemical function. chemicalbook.comnih.gov This similarity allows it to act as a pyrimidine analogue, a class of compounds that mimic metabolic pyrimidines and function as antimetabolites. nih.govwikipedia.org Antimetabolites are compounds chemically similar to naturally occurring metabolites that can interfere with normal metabolic pathways. nih.gov

The primary mechanism of this compound involves the inhibition of enzymes crucial for the biosynthesis of pyrimidines and purines. sigmaaldrich.com Specifically, it is converted in cells to 6-azauridine-5'-monophosphate, which is a potent inhibitor of orotidine-5'-phosphate decarboxylase, an essential enzyme in the de novo pyrimidine synthesis pathway. nih.gov This inhibition leads to a depletion of the intracellular pools of critical nucleotides like uridine (B1682114) triphosphate (UTP) and guanosine (B1672433) triphosphate (GTP). chemicalbook.com The disruption of these nucleotide pools underlies its broad effects on cellular processes, including its inhibitory action on RNA synthesis and its utility in cancer research. researchgate.netchemicalbook.com Studies in cultured plant cells have demonstrated that resistance to this compound can be conferred by the loss of uracil phosphoribosyltransferase activity, an enzyme in the pyrimidine salvage pathway, further highlighting its role in probing nucleotide metabolism. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₃H₃N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 113.07 g/mol | sigmaaldrich.com |

| CAS Number | 461-89-2 | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 274-275 °C | sigmaaldrich.com |

| Synonyms | 6-AU, 1,2,4-Triazine-3,5(2H,4H)-dione | sigmaaldrich.com |

| InChI Key | SSPYSWLZOPCOLO-UHFFFAOYSA-N | sigmaaldrich.com |

Overview of this compound's Significance in Drug Discovery and Development

This compound and its derivatives have proven to be valuable scaffolds in drug discovery and development. Its ability to act as an antimetabolite has been the foundation for its exploration as an anticancer and antimicrobial agent. nih.govnih.gov Beyond direct therapeutic use, its chemical structure serves as a versatile starting point for creating more complex molecules with tailored biological activities. Research has demonstrated that modifications to the this compound core can lead to compounds with enhanced potency and selectivity for specific biological targets. For example, the development of this compound-based thyromimetics that selectively activate the β1-isoform of the thyroid hormone receptor showcases its utility in designing targeted therapies. nih.gov Similarly, extensive work has been done to create derivatives with potent anticoccidial activity for veterinary medicine, where structural modifications significantly enhance efficacy. nih.gov

The antimetabolite properties of this compound have led to its investigation for several pharmaceutical applications. It has been studied for its antitumor and antiviral activities. nih.gov While its efficacy in treating human tumors was found to be limited, its derivatives have shown promise. nih.gov For instance, some unsaturated acyclonucleoside derivatives of this compound have been synthesized and evaluated for potential antiviral activity against HIV-1 and HIV-2. nih.gov

A significant area of application has been in veterinary medicine as an anticoccidial agent, used to treat parasitic infections in poultry. nih.gov Research has shown that creating derivatives, such as by adding a benzyl (B1604629) group to the N-1 position, can augment its anticoccidial activity significantly. nih.gov Further modifications to this benzyl group, like introducing electron-withdrawing substituents, have led to even more potent compounds. nih.gov Other derivatives, including those with sulfonamide substituents, have also been synthesized to create highly active agents. acs.org In another therapeutic area, this compound served as the basis for discovering a novel series of ligands for the thyroid hormone receptor, which are being investigated as potential treatments for dyslipidemia. nih.gov

In the research laboratory, this compound is a widely used tool, particularly in the field of molecular biology and genetics. It is frequently employed in studies involving yeast, such as Saccharomyces cerevisiae, to investigate the modulation of transcription. chemicalbook.comsigmaaldrich.com Because it depletes intracellular nucleotide pools, it serves as a chemical probe to study the effects of nucleotide depletion on transcription elongation. sigmaaldrich.com Scientists use this compound to identify and characterize mutations in the RNA polymerase II transcription machinery and other associated elongation factors. sigmaaldrich.com

Its inhibitory effect on orotidine-5'-monophosphate decarboxylase (OMPdecase) makes it useful in genetic screens and biochemical assays. For example, it can be used in minimal media to determine OMPdecase activity. Furthermore, it has been utilized in studies of developmental genetics in Drosophila to induce morphogenetic changes that mimic known mutations, providing insights into gene function. nih.gov It has also been instrumental in plant cell biology for selecting and analyzing variants that lack specific enzymes in the pyrimidine salvage pathway, like uracil phosphoribosyltransferase. nih.gov

This compound serves as a valuable building block in synthetic organic chemistry. merckmillipore.com Its reactive sites allow for various chemical modifications, making it a versatile starting material for creating more complex heterocyclic systems and nucleoside analogs. nih.govej-chem.org For example, it has been used as a precursor to synthesize novel polyheterocyclic systems containing a 1,2,4-triazine moiety, which have been evaluated for antioxidant properties. ej-chem.org It is also a key reactant in the synthesis of new 6-aza analogs of uracil and thymine (B56734) for the creation of combinatorial libraries, which are important for screening large numbers of compounds for biological activity. researchgate.net The synthesis of new derivatives through nucleophilic substitution of precursor molecules like 5-bromo-6-azauracil (B188841) further illustrates its utility as a scaffold in medicinal chemistry research. researchgate.net

Table 2: Summary of this compound Applications

| Application Area | Specific Use | Research Findings | Source(s) |

|---|---|---|---|

| Pharmaceutical | Antitumor Agent | Exhibits antitumor activity by depleting nucleotide pools. | chemicalbook.com |

| Antiviral Research | Derivatives synthesized to test activity against HIV. | nih.gov | |

| Veterinary Medicine | Derivatives developed as potent anticoccidial agents for poultry. | nih.govacs.org | |

| Metabolic Disease | Scaffold for thyromimetics to treat dyslipidemia. | nih.gov | |

| Research Laboratory | Transcriptional Inhibitor | Used to study transcription elongation and RNA Polymerase II function in yeast. | chemicalbook.comsigmaaldrich.com |

| Enzyme Inhibitor | Used in assays as an inhibitor of OMPdecase. | ||

| Genetic Research | Used to study gene function and select for specific cell variants. | nih.govnih.gov | |

| Chemical Synthesis | Building Block | Starting material for complex heterocyclic systems and nucleoside analogs. | nih.govej-chem.org |

| Combinatorial Chemistry | Used to generate libraries of new 6-aza analogs for biological screening. | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYSWLZOPCOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060042 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-89-2 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azauracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14TWN70LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Cellular Interference

Interference with Nucleotide Metabolism Pathways

6-Azauracil (B101635) acts as a potent disruptor of de novo pyrimidine (B1678525) and purine (B94841) synthesis by targeting key enzymatic steps. This interference leads to a cascade of metabolic imbalances within the cell.

The principal mechanism of this compound's action involves the potent inhibition of Orotidine-5'-phosphate decarboxylase (OMPdecase), a crucial enzyme in the de novo biosynthesis of pyrimidine nucleotides. researchgate.netnih.gov However, this compound itself is not the direct inhibitor. Upon entering the cell, it is metabolically converted to its corresponding ribonucleotide, 6-azauridine (B1663090) 5'-monophosphate (6-aza-UMP). researchgate.netsci-hub.ru This active metabolite, 6-aza-UMP, functions as a competitive inhibitor of OMPdecase. researchgate.netsci-hub.ru Studies on yeast OMPdecase have shown that 6-aza-UMP inhibits the enzyme with an inhibition constant (Ki) of 0.51 µM. sci-hub.ru The inhibition is specific to the mononucleotide form; this compound, 6-azauridine, and its di- and triphosphate derivatives show no direct inhibitory effect on the enzyme. researchgate.net

A direct consequence of OMPdecase inhibition is the disruption of the cellular nucleotide balance. By blocking the pyrimidine pathway, this compound treatment leads to a significant depletion of intracellular uridine (B1682114) triphosphate (UTP) pools. chemicalbook.comnih.gov Furthermore, this compound also effectively inhibits IMP dehydrogenase, an enzyme essential for GTP biosynthesis, through its metabolite 6-aza-UMP. sigmaaldrich.comnih.gov This dual inhibition results in a severe reduction of both UTP and guanosine (B1672433) triphosphate (GTP) levels. chemicalbook.comsigmaaldrich.comnih.gov In the yeast Saccharomyces cerevisiae, exposure to this compound has been shown to cause a two- to three-fold reduction in cellular UTP levels and a more drastic ten-fold reduction in GTP levels. nih.gov This depletion of essential nucleotide triphosphates is a primary cause of the compound's growth-inhibitory effects. chemicalbook.com

The enzymatic blockade of OMPdecase by 6-aza-UMP causes the substrate of the enzyme, orotidine (B106555) 5'-monophosphate (OMP), to accumulate within the cell. researchgate.net This buildup of OMP can, in turn, inhibit the preceding enzyme in the pathway, OMP pyrophosphorylase. The ultimate result of this metabolic bottleneck is the excretion of orotate (B1227488) into the surrounding medium. researchgate.net

Summary of this compound's Impact on Nucleotide Metabolism

| Mechanism | Target Enzyme | Active Metabolite | Cellular Consequence | Reference |

|---|---|---|---|---|

| Inhibition of Pyrimidine Synthesis | Orotidine-5'-Phosphate Decarboxylase (OMPdecase) | 6-Azauridine 5'-Monophosphate (6-aza-UMP) | Depletion of UTP pools; Accumulation of OMP and Orotate | researchgate.netsci-hub.ru |

| Inhibition of Purine Synthesis | IMP Dehydrogenase | 6-Azauridine 5'-Monophosphate (6-aza-UMP) | Depletion of GTP pools | sigmaaldrich.comnih.gov |

Effects on Nucleic Acid Synthesis and Function

The profound disruption of nucleotide pools by this compound has significant downstream effects on the synthesis and function of nucleic acids, particularly RNA.

The depletion of UTP and GTP, the essential building blocks for RNA synthesis, directly impairs the function of RNA polymerases. sigmaaldrich.com This substrate limitation leads to a diminished rate of transcription elongation, the process by which RNA polymerase synthesizes the RNA chain. sigmaaldrich.comharvard.edu The reduced availability of nucleotides makes it more difficult for the polymerase to proceed along the DNA template, effectively slowing or halting RNA synthesis. nih.govharvard.edu Consequently, mutations affecting the transcriptional elongation machinery often render cells hypersensitive to the effects of this compound. chemicalbook.comnih.gov

Yeast, particularly Saccharomyces cerevisiae, has been a pivotal model system for dissecting the effects of this compound on transcription. chemicalbook.comsigmaaldrich.com In yeast, sensitivity to this compound is widely used as a genetic assay to identify and characterize components involved in transcription elongation. harvard.eduresearchgate.netnih.gov The logic is that if the transcription machinery is already compromised by a mutation, the additional stress of nucleotide depletion induced by this compound will have a much more severe, often lethal, effect on cell growth. researchgate.netnih.gov

Numerous studies have demonstrated that yeast mutants with defects in various components of the RNA polymerase II (Pol II) transcription machinery exhibit hypersensitivity to this compound. nih.gov For example, yeast strains with mutations in the genes for the largest and second-largest subunits of RNA Polymerase II (RPB1 and RPB2), as well as the elongation factor S-II (encoded by the PPR2 gene), are sensitive to the drug. nih.govnih.gov Similarly, deletion or mutation of genes encoding proteins like the histone methyltransferase Set2, subunits of the Paf1 complex, and the suppressor protein SSM1 also confers this compound sensitivity, indicating their roles in facilitating efficient transcription elongation. sigmaaldrich.comharvard.eduuef.firesearchgate.net These genetic interactions underscore the compound's utility in exploring the complex mechanisms that govern transcriptional processes.

Yeast Genes/Complexes Implicated in this compound Sensitivity

| Gene/Complex | Function | Reference |

|---|---|---|

| S-II (TFIIS) | Transcription Elongation Factor | nih.govnih.gov |

| RPB2 | Second Largest Subunit of RNA Polymerase II | nih.gov |

| Set2 | Histone Methyltransferase associated with elongating Pol II | sigmaaldrich.comharvard.edu |

| Paf1 Complex | Regulates transcription elongation and RNA processing | researchgate.net |

| SSM1 | Suppressor of S-II null mutant 6-AU sensitivity | uef.firesearchgate.net |

| Elongator Complex | Associated with elongating RNA Polymerase II | harvard.edu |

Inhibition of RNA Synthesis and Transcription Elongation

Effects on RNA Polymerase II Activity

This compound indirectly affects the activity of RNA Polymerase II (Pol II), a crucial enzyme for the transcription of protein-coding genes. The primary mechanism is not a direct binding to the enzyme but rather the depletion of intracellular nucleotide pools. sigmaaldrich.com By inhibiting enzymes in the pyrimidine and purine biosynthesis pathways, this compound causes a reduction in the cellular concentrations of Uridine triphosphate (UTP) and Guanosine triphosphate (GTP). nih.govnih.gov These nucleotides are the essential building blocks for the synthesis of RNA.

The reduced availability of UTP and GTP directly impacts the elongation phase of transcription. harvard.edu With lower concentrations of the necessary substrates, the rate at which RNA Polymerase II can add nucleotides to the growing messenger RNA (mRNA) chain is diminished. harvard.edu This leads to a slower elongation rate and can cause the polymerase to pause or stall more frequently along the DNA template. nih.gov

The sensitivity of cells to this compound is often used as a diagnostic tool to identify defects in the transcription elongation machinery. sigmaaldrich.comnih.gov Yeast strains with mutations in the subunits of RNA Polymerase II, such as RPB1 or RPB2, or in associated elongation factors like SII, often exhibit hypersensitivity to the drug. nih.govnih.gov This hypersensitivity is thought to arise because a compromised elongation complex is less efficient and therefore more susceptible to the stress of reduced nucleotide availability. nih.gov For instance, certain mutations in the second largest subunit of Pol II, Rpb2, not only render yeast sensitive to this compound but also lead to an increased frequency of transcriptional arrest in vitro. nih.gov

Impact on Gene Induction and Arrest Site Transcription

The depletion of nucleotides by this compound makes the process of gene induction and transcription through specific DNA sequences, known as arrest sites, more reliant on a fully functional and efficient RNA polymerase complex. nih.gov When nucleotide levels are low, RNA Polymerase II is more prone to pausing, and these pauses can become prolonged arrests at specific sequences in the DNA that are inherently difficult to transcribe. nih.gov

Elongation factors, such as SII (also known as TFIIS), play a critical role in helping RNA Polymerase II to read through these arrest sites by stimulating a ribonuclease activity within the polymerase that allows it to cleave the nascent RNA and resume elongation. nih.govresearchgate.net Yeast mutants lacking a functional SII are sensitive to this compound, highlighting the importance of this read-through mechanism when nucleotide pools are limited. researchgate.net The sensitivity to this compound is believed to be caused by the loss of S-II's function as a transcription factor, which becomes essential when numerous pausing sites are encountered due to GTP and UTP depletion. researchgate.net

The impact of this compound is also evident in the induction of specific genes. In wild-type yeast, treatment with this compound induces the transcription of the PUR5 gene, which encodes an IMP dehydrogenase-related enzyme, as a compensatory response to nucleotide depletion. sigmaaldrich.com However, mutants with defects in the transcription elongation machinery are often unable to mount this inductive response. sigmaaldrich.com Conversely, for other genes like GAL1, treatment with this compound in elongation-defective yeast mutants can lead to diminished transcription. sigmaaldrich.com

| Gene | Organism | Effect of this compound Treatment | Mutant Phenotype Context |

| PUR5 | Saccharomyces cerevisiae | Induction of transcription | Mutants defective in elongation factors show impaired induction. sigmaaldrich.com |

| GAL1 | Saccharomyces cerevisiae | Diminished transcription | Effect observed in elongation-defective mutants. sigmaaldrich.com |

| IMD2 | Saccharomyces cerevisiae | Induction of transcription | Mutants with elongation defects may fail to fully induce the gene. nih.gov |

Inhibition of DNA Synthesis

While the most extensively studied effects of this compound relate to RNA synthesis via nucleotide pool depletion, this mechanism also inherently inhibits DNA synthesis. DNA polymerases, the enzymes responsible for DNA replication, require deoxyribonucleoside triphosphates (dNTPs) as substrates. patsnap.com The biosynthesis of pyrimidine dNTPs (dCTP and dTTP) is directly dependent on the same pyrimidine pathway that this compound inhibits to produce UTP and CTP for RNA synthesis.

By inhibiting orotidylate decarboxylase, this compound blocks the de novo synthesis of uridine monophosphate (UMP), a precursor for both UTP (used in RNA) and, through further conversions, thymidine (B127349) triphosphate (dTTP) used in DNA. sigmaaldrich.comnih.gov Similarly, the depletion of GTP pools can affect the availability of deoxyguanosine triphosphate (dGTP). nih.gov Consequently, the reduced availability of these essential building blocks for DNA replication can slow down or arrest the process, thereby inhibiting cell proliferation. patsnap.com This interference with DNA synthesis is a key reason for its use against rapidly dividing cells. sigmaaldrich.compatsnap.com

Interactions with Enzymes Beyond Pyrimidine Biosynthesis

Inhibition of Beta-Alanine (B559535) Catabolizing Enzymes

In addition to its well-established role as a pyrimidine biosynthesis inhibitor, this compound also interacts with enzymes involved in amino acid metabolism. Specifically, it has been shown to inhibit key enzymes responsible for the breakdown (catabolism) of beta-alanine in rats. nih.govscite.ai This inhibition leads to a significant accumulation of beta-alanine in tissues such as the liver. nih.govnih.gov Studies have demonstrated that this increase in beta-alanine is a direct result of the inactivation of catabolizing enzymes, rather than an effect on the uridine pool or an activation of pyrimidine metabolism. nih.gov

Beta-Alanine-Oxoglutarate Aminotransferase

One of the specific enzymes inhibited by this compound is beta-alanine-oxoglutarate aminotransferase (also known as aminobutyrate aminotransferase). nih.gov This enzyme plays a crucial role in the catabolism of beta-alanine. In studies involving rats treated with this compound, the activity of this enzyme was significantly reduced. nih.gov The injection of this compound led to a decrease in beta-alanine-oxoglutarate aminotransferase activity to 27.4% of normal levels in the liver and to just 11.7% in the kidney. nih.gov This potent inhibition contributes directly to the observed accumulation of beta-alanine in these tissues. nih.gov

| Enzyme | Tissue (Rat) | Remaining Activity after this compound Treatment |

| Beta-Alanine-Oxoglutarate Aminotransferase | Liver | 27.4% nih.gov |

| Beta-Alanine-Oxoglutarate Aminotransferase | Kidney | 11.7% nih.gov |

| Beta-Alanine-Pyruvate Aminotransferase | Liver | 63.9% nih.gov |

| Beta-Alanine-Pyruvate Aminotransferase | Kidney | 38.3% nih.gov |

D-3-Aminoisobutyrate-Pyruvate Aminotransferase

This compound has been identified as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase (also known as beta-alanine-pyruvate aminotransferase), an enzyme involved in the catabolism of β-amino acids. nih.govnih.gov This enzyme, which belongs to the transferase family, catalyzes the transfer of an amino group from (R)-3-amino-2-methylpropanoate (D-3-aminoisobutyrate) to pyruvate, yielding 2-methyl-3-oxopropanoate (B1259668) and L-alanine. wikipedia.org Research on the purified enzyme from rat liver has elucidated the specific nature of this inhibition.

Studies have demonstrated that this compound acts as a competitive inhibitor with respect to the amino donor substrate, β-alanine, and as an uncompetitive inhibitor concerning the amino acceptor, pyruvic acid. nih.gov The inhibition constant (Ki) for its interaction with the enzyme has been determined to be approximately 8.9 mM. nih.gov Further investigations have established an IC50 value (the concentration causing 50% inhibition) of about 2.5 mM for the inhibition of beta-alanine-pyruvate aminotransferase activity by this compound. nih.gov In vivo studies in rats have confirmed this inhibitory effect, showing that administration of this compound leads to a significant inactivation of D-3-aminoisobutyrate-pyruvate aminotransferase in both the liver and kidneys. drugbank.com Specifically, the enzyme's activity decreased to 63.9% in the liver and 38.3% in the kidneys following this compound injection. drugbank.com

Inhibition of D-3-Aminoisobutyrate-Pyruvate Aminotransferase by this compound

| Parameter | Value | Inhibition Type (Substrate) | Source |

|---|---|---|---|

| Ki | ~8.9 mM | Competitive (β-alanine), Uncompetitive (Pyruvic acid) | nih.gov |

| IC50 | ~2.5 mM | Not Specified | nih.gov |

Effects on Amino Acid Metabolism

The inhibitory action of this compound on key enzymes directly impacts amino acid metabolism, leading to significant alterations in the concentrations of specific amino acids. The primary mechanism for this effect is the disruption of the normal catabolic pathways for β-amino acids. drugbank.com

Research involving the administration of this compound to rats has shown a dramatic accumulation of certain amino acids in the liver. nih.gov Notably, the content of β-alanine increased 61-fold, and the level of β-aminoisobutyric acid rose 22-fold in the liver of treated rats. nih.gov This accumulation is considered a direct consequence of the inhibition of β-alanine catabolizing enzymes, such as D-3-aminoisobutyrate-pyruvate aminotransferase and β-alanine-oxoglutarate aminotransferase, rather than an effect on the uridine pool or an activation of pyrimidine metabolism. drugbank.com The study confirmed that the increased β-aminoisobutyric acid was the (R)-enantiomer. nih.gov This targeted disruption highlights a significant interference of this compound in specific pathways of amino acid catabolism.

Reported Effects of this compound on Amino Acid Levels in Rat Liver

| Amino Acid | Fold Increase | Source |

|---|---|---|

| β-Alanine | 61 | nih.gov |

| β-Aminoisobutyric Acid | 22 | nih.gov |

Biological Activity and Therapeutic Potential Research Oriented

Antimetabolic Activity and Cellular Growth Inhibition

6-Azauracil (B101635) functions as an antimetabolite, a substance that interferes with the normal metabolic processes within a cell, primarily by inhibiting the synthesis of essential molecules. Its structure mimics the natural pyrimidine (B1678525) base uracil (B121893), allowing it to disrupt the biosynthesis of nucleotides required for DNA and RNA synthesis. Research demonstrates that derivatives of this compound inhibit the production of uridine (B1682114) derivatives, which are crucial for the formation of ribonucleic acid (RNA) and subsequent cell growth. nih.gov The mechanism often involves the depletion of intracellular pools of key nucleotides like guanosine (B1672433) triphosphate (GTP) and uridine triphosphate (UTP).

The conversion of this compound to its ribonucleoside, 6-azauridine (B1663090), and subsequently to its monophosphate form (6-azaUMP), is a key step in its antimetabolic action. 6-azaUMP is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a critical enzyme in the de novo pyrimidine biosynthetic pathway. By blocking this enzyme, this compound effectively halts the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

The antimetabolic properties of this compound have been shown to effectively inhibit the growth of various microorganisms. It is a known growth inhibitor for many microorganisms by causing the depletion of intracellular GTP and UTP nucleotide pools. nih.gov

In the yeast Saccharomyces cerevisiae, the addition of this compound to the growth medium leads to a significant reduction in the intracellular levels of GTP. nih.gov This effect is attributed to the strong inhibition of the enzyme IMP dehydrogenase by 6-azaUMP. nih.gov The sensitivity of yeast cells to this compound can be influenced by mutations in genes like RPB2, which encodes the second-largest subunit of RNA polymerase II. nih.gov Certain mutations can render the cells more sensitive to the drug, linking its inhibitory effect directly to the machinery of transcription. nih.gov Furthermore, a derivative, 5-bromo-6-azauracil (B188841), has been observed to cause cell lysis in S. cerevisiae. nih.gov

The table below summarizes the observed effects of this compound on specific microorganisms.

Table 1: Effects of this compound on Microorganism Growth| Microorganism | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Strong reduction of GTP level. | Inhibition of IMP dehydrogenase activity by 6-azaUMP. | nih.gov |

| Saccharomyces cerevisiae | Cell lysis. | Caused by the derivative 5-bromo-6-azauracil. | nih.gov |

| Various Microorganisms | Depletion of intracellular GTP and UTP pools. | General growth inhibition. | nih.gov |

This compound and its derivative, 6-azauridine, are effective inhibitors of plant cell growth. Studies on tissue cultures of various tobacco species (Nicotiana tabacum, Nicotiana suaveolens) have shown that this compound can completely inhibit growth at a concentration of 10⁻⁴ Molar. nih.govoup.com This inhibition is directly linked to its role as a pyrimidine antagonist.

The growth inhibition caused by this compound in plant cells can be fully reversed by the addition of uridine and partially reversed by uracil to the culture medium. nih.govoup.com This demonstrates that the primary mechanism of its inhibitory action is the interference with the synthesis of uridine derivatives necessary for RNA production and cell growth. nih.govoup.com

In some plant cells, resistance to this compound can develop through the loss of a specific enzyme activity. Variants of Haplopappus gracilis and Datura innoxia resistant to this compound were found to lack the activity of uracil phosphoribosyltransferase. nih.govoup.com This enzyme is part of the pyrimidine salvage pathway and is responsible for converting this compound into its active, inhibitory form, 6-azauridine-5'-monophosphate. nih.gov Its absence, therefore, confers resistance to the compound. nih.govoup.com

The table below details the effects of this compound on plant cell cultures.

Table 2: Effects of this compound on Plant Cell Growth| Plant Species/Cell Type | Concentration | Observed Effect | Reversibility | Reference |

|---|---|---|---|---|

| Nicotiana tabacum | 10⁻⁴ M | Complete growth inhibition. | Completely by uridine, partially by uracil. | nih.govoup.com |

| Nicotiana suaveolens | 10⁻⁴ M | Complete growth inhibition. | Completely by uridine, partially by uracil. | nih.govoup.com |

| Haplopappus gracilis | Not specified | Development of resistant variants. | Resistance due to lack of uracil phosphoribosyltransferase. | nih.govoup.com |

| Datura innoxia | Not specified | Development of resistant variants. | Resistance due to lack of uracil phosphoribosyltransferase. | nih.govoup.com |

Research into Antiviral Applications

The antimetabolic nature of this compound has led to research into its potential as an antiviral agent, often through its ribonucleoside derivative, 6-azauridine. As an antimetabolite, 6-azauridine has demonstrated broad-spectrum activity, inhibiting the multiplication of both DNA and RNA viruses. nih.gov Its efficacy has been evaluated against a range of pathogenic flaviviruses, including those responsible for dengue, Japanese encephalitis, and yellow fever. nih.gov In in-vitro studies, 6-azauridine was active against the replication of 11 tested pathogenic flaviviruses. nih.gov It has also been identified as an inhibitor of Rift Valley fever virus (RVFV) replication, with a 50% inhibitory concentration (IC50) of 29.07 µM. usda.gov Furthermore, research has noted its effectiveness against SARS-CoV-1 replication at non-toxic doses. nih.gov

The antiviral action of this compound and its derivatives is rooted in their ability to disrupt viral replication by interfering with the host cell's or the virus's own enzymatic machinery. ebsco.comyoutube.com By mimicking natural nucleosides, these compounds can be processed by cellular or viral enzymes and incorporated into growing nucleic acid chains, or they can directly inhibit the enzymes essential for this process. nih.govresearchgate.net

A primary target for nucleoside analogs like those derived from this compound is the viral polymerase, the enzyme responsible for synthesizing the virus's genetic material (DNA or RNA). nih.govresearchgate.net Probes based on the this compound scaffold have been found to bind to HCV polymerase and HIV-1 reverse transcriptase. researchgate.net This binding can occur through covalent modification of amino acid residues near the enzyme's active site. researchgate.net While the this compound scaffold alone may show little direct inhibition of enzyme activity, its ability to bind near the catalytic site is a critical feature. researchgate.net This property has been exploited in the development of more complex inhibitors. researchgate.net

A key mechanism for many antiviral nucleoside analogs is "obligate chain termination." nih.gov These analogs lack the 3'-hydroxyl group necessary for forming the phosphodiester bond that extends the DNA or RNA chain. researchgate.netchimia.ch When a viral polymerase incorporates one of these analogs into a nascent nucleic acid strand, no further nucleotides can be added, effectively terminating replication. nih.govresearchgate.net

Researchers have advanced this concept by creating bifunctional inhibitors. In one approach, a this compound moiety was chemically linked to azidothymidine (AZT), a known chain-terminating nucleoside analog. researchgate.net This conjugate proved to be a potent inhibitor of HIV-1 reverse transcriptase (RT), with an efficacy 23-fold greater than the parent AZT triphosphate. researchgate.netnih.gov The proposed mechanism involves a dual action: the AZT portion acts as a chain terminator, while the covalently bound this compound moiety anchors the inhibitor in the active site of the reverse transcriptase, preventing its removal and abolishing enzymatic activity. researchgate.net This represents a novel mode of action for inhibiting polymerases. researchgate.net

Activity against Specific Viruses in Research Models

This compound and its derivatives have been the subject of research to determine their potential as antiviral agents. The compound's mechanism, primarily revolving around the inhibition of pyrimidine biosynthesis, makes it a candidate for disrupting the replication of various viruses that rely on the host cell's metabolic machinery.

Research has indicated that derivatives of this compound possess inhibitory effects against the vaccinia virus (VACV). Specifically, the ribonucleoside derivative, 6-azauridine, has been shown to suppress the reproduction of the vaccinia virus. Poxviruses, including vaccinia, encode their own uracil-DNA glycosylase (UNG), an enzyme essential for their replication, making this pathway a potential target for antiviral intervention. mdpi.com While direct and extensive studies on this compound itself are limited in contemporary research, the activity of its derivatives underscores the potential of targeting uracil metabolism to inhibit this virus.

Table 1: Research Findings on this compound Derivatives against Vaccinia Virus

| Compound | Virus Strain | Research Model | Key Findings |

| 6-Azauridine | Not Specified | In vitro studies | Suppresses the reproduction of vaccinia virus. |

The inhibitory effects of this compound's ribonucleoside derivative, 6-azauridine (also referred to as Azur), have been observed against Herpes Simplex Virus (HSV). In studies using human embryo fibroblast cultures, 6-azauridine was found to suppress the replication of HSV. It was noted to partially inhibit the cytopathogenic effects caused by the viral infection. The proposed mechanism suggests that the conversion of 6-azauridine to an atypical nucleotide interferes with the synthesis of viral RNA, a critical component for HSV reproduction.

Table 2: Research Findings on this compound Derivatives against Herpes Simplex Virus

| Compound | Virus Strain | Research Model | Key Findings |

| 6-Azauridine (Azur) | L-2 strain | Human embryo fibroblast culture | Suppresses the reproduction of HSV and partially inhibits the virus-induced cytopathogenic effect. |

While this compound itself has not been a primary focus of HIV research, several of its derivatives have been identified as potent and selective inhibitors of HIV-1. These are typically more complex molecules that incorporate the uracil-like structure. For instance, 5-ethyl-6-phenylthiouracil analogues and the 6-substituted acyclouridine derivative, 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), have demonstrated significant inhibitory activity against HIV-1 replication in various cell cultures, including peripheral blood lymphocytes. nih.govnih.gov These derivatives often target the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's life cycle. nih.gov It is important to note that this activity is attributed to specific derivatives and not to the parent compound, this compound.

Table 3: Research Findings on this compound Derivatives against Human Immunodeficiency Virus (HIV)

| Compound Derivative | Virus Strain(s) | Research Model | Key Findings |

| 5-ethyl-6-(phenylthio)uracil analogues | HIV-1 | Variety of cell systems, including peripheral blood lymphocytes | Potent and selective inhibitors of HIV-1 replication; target HIV-1 reverse transcriptase. nih.gov |

| 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT) | HIV-1 (various strains) | MT-4 cells, T4 cell cultures, peripheral blood lymphocytes, macrophages | Potent and selective inhibitor of HIV-1 replication. nih.gov |

The derivative 6-azauridine has been reported to suppress the reproduction of adenoviruses. Further research into related compounds has shown that other derivatives, such as 6-azacytidine (B1194097) and its analogues, also exhibit anti-adenoviral activity. nih.gov For example, N4-methyl-6-azacytidine was identified as having high anti-adenoviral activity against Adenovirus type 5 (AdV5) with very low cytotoxicity in cell culture models, suggesting it as a potential candidate for further investigation. nih.govfrontiersin.org These findings indicate that modifications of the this compound structure can yield compounds with significant activity against adenovirus replication.

Table 4: Research Findings on this compound Derivatives against Adenovirus

| Compound | Virus Strain | Research Model | Key Findings |

| 6-Azauridine | Not Specified | In vitro studies | Suppresses the reproduction of adenoviruses. |

| N4-methyl-6-azacytidine | AdV5 | In vitro (Cell culture) | High anti-adenoviral activity and low cytotoxicity. nih.gov |

| N,O-tetraacetyl-6-azacytidine | AdV5 | In vitro (Cell culture) | Showed a high selectivity index against AdV5. nih.gov |

This compound has demonstrated notable inhibitory activity against certain plant viruses. Research has shown that it can inhibit the replication of Tobacco Mosaic Virus (TMV) in tobacco tissue cultures. nih.gov Furthermore, studies on Chinese cabbage leaf discs infected with Turnip Yellow Mosaic Virus (TYMV) revealed that this compound, along with its ribonucleoside 6-azauridine, inhibited the synthesis of the virus. doi.orgnih.gov The mechanism is believed to be the inhibition of uridylic acid biosynthesis, which is essential for viral RNA synthesis. nih.gov This antiviral action could be reversed by the addition of uracil or uridine, supporting the proposed mechanism of action. nih.gov

Table 5: Research Findings on this compound against Plant Viruses

| Compound | Virus | Research Model | Key Findings |

| This compound | Tobacco Mosaic Virus (TMV) | Tobacco (Nicotiana) tissue cultures | Inhibited viral replication and tissue growth. nih.gov |

| This compound | Turnip Yellow Mosaic Virus (TYMV) | Infected Chinese cabbage leaf discs | Inhibited the synthesis of TYMV and increased the synthesis of empty virus protein shells. doi.orgnih.gov |

| 6-Azauridine | Turnip Yellow Mosaic Virus (TYMV) | Infected Chinese cabbage leaf discs | Inhibited the synthesis of TYMV. nih.gov |

Research into Anticancer Applications

This compound has been investigated for its potential as an anticancer agent, with early studies dating back to the 1950s. nih.gov Its primary mechanism of action is as a uracil antagonist, interfering with nucleic acid metabolism, which is often upregulated in rapidly proliferating cancer cells. aacrjournals.orgnih.gov

The compound functions by inhibiting key enzymes in the pyrimidine biosynthetic pathway. Research in Saccharomyces cerevisiae has shown that this compound leads to a significant reduction in the intracellular levels of Guanosine Triphosphate (GTP). nih.gov This effect is attributed to the strong inhibition of IMP dehydrogenase by 6-azaUMP, a metabolite of this compound. nih.gov By disrupting the synthesis of essential building blocks for RNA and DNA, this compound can impede the growth of cancer cells. Microbial studies have demonstrated that it acts as a competitive antagonist of uracil and a noncompetitive inhibitor of growth on orotate (B1227488), further highlighting its role in disrupting pyrimidine metabolism. aacrjournals.org This fundamental antimetabolite activity forms the basis of its exploration in cancer research. scilit.com

Table 6: Summary of Research Findings on Anticancer Applications of this compound

| Research Area | Model System | Key Findings & Postulated Mechanisms |

| Uracil Antagonism | Microbial studies (Lactobacillus bulgaricus, Streptococcus faecalis) | Acts as a competitive antagonist of uracil and uridine; inhibits growth which can be reversed by excess uracil. aacrjournals.org |

| Enzyme Inhibition | Saccharomyces cerevisiae | Metabolite 6-azaUMP strongly inhibits IMP dehydrogenase, leading to a reduction of the GTP pool. nih.gov |

| Growth Inhibition | Experimental Neoplasms | Early studies demonstrated anticancerous action in animal models. nih.gov |

Antitumor Activity

This compound and its derivatives have been a subject of research for their potential antitumor properties. As an antimetabolite, this compound functions by interfering with the synthesis of nucleic acids, which are essential for cell growth and division. This mechanism is particularly relevant in the context of oncology, as cancer cells are characterized by their rapid and uncontrolled proliferation, making them vulnerable to agents that disrupt these processes.

Early studies investigated the effects of this compound riboside, a nucleoside form of the compound, and noted its anti-tumor activity. nih.gov Research has identified this compound and its related forms as antineoplastic agents. nih.govnih.gov The primary mechanism of action involves the inhibition of uracil metabolism, thereby affecting pyrimidine biosynthesis. nih.govnih.govnih.gov By acting as an antagonist to uracil, this compound disrupts the normal production of RNA, leading to an inhibition of tumor growth. nih.gov

Chemotherapeutic Agent Development

The development of this compound as a chemotherapeutic agent has been explored, particularly in the context of hematological malignancies. nih.gov Studies in the mid-20th century evaluated this compound for its potential in treating patients with advanced and refractory acute leukemia. nih.gov The compound was investigated as a new antineoplastic agent, with research focusing on its role as a uracil antagonist to inhibit the proliferation of leukemic cells. nih.govnih.gov

The core principle behind its development as a chemotherapeutic agent is its function as a nucleotide analogue. nih.gov After administration, this compound is converted in the body into this compound riboside and subsequently phosphorylated to 6-azauridylate. This active metabolite inhibits the enzyme orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov This inhibition deprives cancer cells of the necessary pyrimidine nucleotides for synthesizing DNA and RNA, thereby halting their growth and replication.

Research into Antiparasitic/Anticoccidial Applications

Significant research has been conducted on the application of this compound and its derivatives as agents against parasitic protozoa, specifically coccidia, which cause the disease coccidiosis in poultry. nih.govcambridge.org Coccidiosis is a major economic concern in the poultry industry, and the development of effective anticoccidial drugs is crucial. This compound itself has shown a baseline level of activity against Eimeria species, the causative agents of coccidiosis. nih.gov

Research has demonstrated that derivatives of this compound can be highly effective against various Eimeria species. For instance, a substituted azauracil derivative was shown to protect chickens from mortality caused by large challenge doses of Eimeria tenella and to control oocyst output. cambridge.org The drug was found to be coccidiocidal, arresting the development of the parasite at the first-generation schizont stage. cambridge.org Similar inhibitory effects, primarily against the sexual reproduction stage, were observed in Eimeria brunetti. cambridge.org

Potentiation of Activity in Animal Models

A key focus of research has been to enhance the potency of this compound through chemical modification, leading to the development of highly active derivatives. These studies have primarily used chicken models of coccidiosis to evaluate the efficacy of new compounds.

One successful strategy was the benzylation of this compound at the N-1 position, which corresponds to the point of ribose attachment in pyrimidine nucleotides. This modification resulted in a fourfold increase in anticoccidial activity. nih.gov The enhanced potency of 1-benzyl-6-azauracil was attributed to a combination of its intrinsic activity, good oral absorption, and a moderate rate of excretion. nih.gov Further increases in activity were achieved by adding small, electron-withdrawing substituents to the benzyl (B1604629) group. For example, 1-(3-cyanobenzyl)-6-azauracil was found to be approximately 16 times more potent than the parent this compound compound. nih.gov

Subsequent research explored other side chains to further boost potency. The introduction of phenyl sulfide (B99878) and phenyl sulfone side chains at the N-1 position led to a dramatic enhancement of activity. nih.gov These derivatives were capable of preventing a wide range of coccidial infections in chickens at minimum inhibitory concentrations in feed as low as 0.25 parts per million (ppm), representing up to a 4000-fold increase in potency over this compound. nih.gov Another series of derivatives, 1-phenyl-6-azauracils with sulfonamide substituents, also demonstrated high activity against Eimeria tenella infections in chickens. nih.gov

Table 1: Potency Enhancement of this compound Derivatives Against Coccidiosis

| Compound | Modification | Relative Potency Increase (vs. This compound) | Reference |

|---|---|---|---|

| 1-benzyl-6-azauracil | Benzylation at N-1 | 4-fold | nih.gov |

| 1-(3-cyanobenzyl)-6-azauracil | Substituted Benzylation at N-1 | ~16-fold | nih.gov |

| Phenyl Sulfide Derivatives | Phenyl sulfide side chain at N-1 | Up to 4000-fold | nih.gov |

| Phenyl Sulfone Derivatives | Phenyl sulfone side chain at N-1 | >1000-fold | nih.gov |

| 1-[3'-chloro-5'-methyl-4'-(morpholinylsulfonyl)phenyl]-6-azauracil | Substituted phenyl with sulfonamide at N-1 | High activity at ~10 ppm in feed | nih.gov |

Synthesis and Derivatization Strategies for Academic Research

General Synthetic Routes for 6-Azauracil (B101635)

The synthesis of the this compound core, a 1,2,4-triazine-3,5(2H,4H)-dione, is a fundamental process in the development of its various analogs. acs.orgsigmaaldrich.com A commonly employed and well-documented method involves the cyclization of semicarbazones derived from glyoxylic acid. psu.eduresearchgate.net This general approach is advantageous due to the accessibility of the starting materials. psu.edu

One practical route begins with the reaction of chloral (B1216628) hydrate (B1144303) and semicarbazide (B1199961) hydrochloride in an aqueous medium. researchgate.net This initial step yields glyoxylic acid semicarbazone. researchgate.net Subsequent treatment of this intermediate in a basic medium induces ring closure, leading to the formation of the this compound heterocycle. researchgate.net An alternative starting point is the cyclization of semicarbazones of arylglyoxylic acids in an alkaline solution, although the feasibility of this method often depends on the availability of the specific arylglyoxylic acid. psu.edu Another reported synthesis involves the cyclization of [(aminocarbonyl)hydrazono]acetic acid. chemicalbook.com

Table 1: Example of a General Synthetic Route for this compound

| Step | Starting Materials | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Chloral hydrate, Semicarbazide hydrochloride | Glyoxylic acid semicarbazone | researchgate.net |

| 2 | Glyoxylic acid semicarbazone | This compound | researchgate.net |

Synthesis of this compound Derivatives and Analogs

The modification of the this compound scaffold is a key strategy for developing compounds with diverse biological and chemical properties. Derivatization can be achieved either by building the heterocyclic ring with a pre-existing substituent or by performing chemical modifications on the fully formed this compound ring. psu.eduresearchgate.net

A prominent method for derivatization involves the nucleophilic substitution of a halogenated this compound precursor. For instance, 5-bromo-6-azauracil (B188841), synthesized via the direct bromination of this compound, serves as a versatile intermediate. researchgate.net This compound can react with various nucleophiles, such as aromatic amines and phenols, to yield a range of 5-substituted-6-azauracil derivatives. researchgate.net Other synthetic strategies include the construction of complex derivatives, such as spiro-5-(fluoren-9'-yl)-6-azauracil, which is synthesized from fluoren-9-one and semicarbazide hydrochloride, followed by several transformation steps. scirp.org The synthesis of 1-aryl-6-azaisocytosine-5-carbonitriles has also been described, based on the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization. nih.gov

The synthesis of this compound nucleoside analogs, where a sugar moiety is attached to the heterocyclic base, is a significant area of research. A primary method for achieving this is glycosylation. Stereoselective glycosylation can be performed on silylated this compound using a protected sugar derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride, in the presence of a catalyst like copper iodide (CuI), which results exclusively in the β-D-nucleoside. acs.org The Vorbrüggen condensation is another widely used method, which involves the reaction of a silylated heterocyclic base with a protected sugar in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4). researchgate.netresearchgate.netnih.govbibliotekanauki.pl This method is noted for its stereoselectivity, typically yielding the β-anomer. bibliotekanauki.pl

Acyclic nucleoside analogs of this compound, which feature an open-chain sugar mimic, are synthesized by alkylating the this compound base. researchgate.nettandfonline.com A common procedure involves the persilylation of 5-substituted-6-azauracils with hexamethyldisilazane (B44280) (HMDS). researchgate.nettandfonline.com The resulting silylated intermediate is then coupled with an appropriate aliphatic side chain, such as (2-acetoxyethoxy)methyl bromide or 1,3-dibenzyloxy-2-chloromethoxypropane. researchgate.nettandfonline.com The final step is the deprotection of the protected acyclic nucleoside, which can be accomplished using a Lewis acid or palladium-based methods to yield the target compound. researchgate.net Another approach describes the synthesis of unsaturated acyclonucleosides by coupling this compound with Z and E unsaturated alkylating agents, followed by deprotection with an H+ resin. nih.gov

Table 2: Synthesis of Unsaturated Acyclic Nucleosides of this compound

| Starting Material | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| This compound | Z and E unsaturated alkylating agents | Acyclonucleosides | nih.gov |

| This compound | 4-bromobut-2-enyl diethyl phosphonate | Unsaturated acyclonucleoside phosphonates | nih.gov |

The synthesis of 6-aza-2'-deoxyuridine (B1247385) has been achieved through several convergent strategies. acs.org One of the first methods employed the mercury salt of 3-diphenylmethyl-6-azauracil reacted with 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride, though this produced anomeric mixtures. acs.org A more stereoselective route involves the glycosylation of silylated this compound, which yields the protected β-d-nucleoside exclusively. acs.org For incorporation into oligonucleotides via solid-phase synthesis, protection of the nitrogen at the 3-position (N3) is necessary due to the acidity of the nucleobase (pKa of 6.8), which can cause unwanted side reactions. acs.orgnih.gov An o-anisoyl group has been successfully used as an N3 protecting group for this purpose. acs.orgnih.gov The resulting phosphoramidite (B1245037) building block can then be used efficiently in oligonucleotide synthesis. nih.gov

A variety of 5-substituted this compound derivatives, particularly nucleosides, have been synthesized. A common high-yield method involves the condensation of a silylated 5-substituted this compound base with a protected deoxyribose sugar, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride, in a solvent like chloroform. tandfonline.comtandfonline.com This reaction typically produces the β-anomer exclusively. tandfonline.comtandfonline.com Following the condensation, the protecting groups are removed, often using sodium methoxide (B1231860) in methanol, to yield the final 5-substituted-6-aza-2'-deoxyuridine. tandfonline.comtandfonline.com This approach has been used to create compounds like 5-(2-thienyl)-6-aza-2'-deoxyuridine and 5-cyclopropyl-6-aza-2'-deoxyuridine. tandfonline.comtandfonline.com Further modifications can be performed, such as the bromination of 5-(2-thienyl)-6-aza-2'-deoxyuridine to produce 6-aza-5-[2-(5-bromothienyl)]-2'-deoxyuridine. tandfonline.comtandfonline.com

Table 3: Synthesis of 5-Substituted 6-Aza-2'-deoxyuridines

| 5-Substituent | Silylated Base | Protected Sugar | Yield (Protected) | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Thienyl | Silylated 5-(2-thienyl)-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 93.5% | 5-(2-Thienyl)-6-aza-2'-deoxyuridine | tandfonline.comtandfonline.com |

| Cyclopropyl | Silylated 5-cyclopropyl-6-azauracil | 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride | 81.3% | 5-Cyclopropyl-6-aza-2'-deoxyuridine | tandfonline.comtandfonline.com |

The synthesis of N4-amino-acid derivatives of 6-azacytidine (B1194097), a close analog of this compound, has been explored to create compounds with modified biological properties. bibliotekanauki.pl One synthetic pathway involves obtaining N4-substituted 6-azacytosine bases by reacting 4-methylmercapto-6-azauracil with an amino acid in an aqueous sodium hydroxide (B78521) medium, which provides satisfactory yields (55–85%). bibliotekanauki.pl These modified bases can then undergo glycosylation. bibliotekanauki.pl A simplified, one-step stereoselective approach using the Vorbrüggen condensation method is employed for this purpose. nih.govbibliotekanauki.pl The condensation of ethyl esters of N4-substituted 6-azacytosines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, catalyzed by tin tetrachloride (SnCl4), leads to the formation of the corresponding protected β-nucleosides. bibliotekanauki.pl Subsequent deprotection of the sugar moiety yields the final N4-amino-acid derivatives of 6-azacytidine. bibliotekanauki.pl

Table 4: Synthesis of N4-Substituted 6-Azacytosine Bases

| Reactant 1 | Reactant 2 (Amino Acid) | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylmercapto-6-azauracil | Various Amino Acids | N4-Substituted 6-azacytosines | 55-85% | bibliotekanauki.pl |

Modifications for Enhanced Biological Activity

Strategic modifications to the this compound scaffold have been explored to enhance its inherent biological properties, particularly its anticoccidial activity. Research has focused on substitutions at the N-1 position, a site analogous to the attachment point of the ribose phosphate (B84403) group in natural pyrimidine (B1678525) nucleotides.

A significant enhancement in the anticoccidial activity of this compound has been achieved through the benzylation of the nitrogen-1 (N-1) position. nih.gov This modification has been shown to increase the compound's potency fourfold. nih.gov The improved efficacy of 1-benzyl-6-azauracil is attributed to a combination of factors including its intrinsic activity, effective oral absorption, and a moderate rate of excretion. nih.gov Metabolic studies have confirmed the stability of the N-1 benzyl (B1604629) linkage, as no cleavage was observed between the benzyl side chain and the this compound heterocycle in vivo. nih.gov

Further dramatic increases in potency have been realized by attaching p-benzophenone side chains to the N-1 position of the this compound ring. nih.gov This structural modification has proven to be one of the most effective strategies for augmenting the compound's activity against a wide range of coccidia in chickens. nih.gov Notably, certain N-1 substituted benzophenone (B1666685) derivatives of this compound have demonstrated a potency approximately 1000-fold greater than that of the parent this compound compound. nih.gov In vivo, these ketone-containing derivatives are rapidly metabolized via reduction to their corresponding carbinols, which represent the predominant active species. nih.gov

Building upon the N-1 benzylation strategy, the introduction of small, electron-withdrawing substituents onto the benzyl group has led to additional gains in biological activity. nih.gov Placing these substituents at the meta and/or para positions of the phenyl ring further potentiates the anticoccidial effects. nih.gov A prime example of this strategy is 1-(3-cyanobenzyl)-6-azauracil, which features a cyano group (an electron-withdrawing substituent) at the meta-position of the benzyl ring. This specific derivative exhibits a potency that is approximately 16 times greater than that of unmodified this compound. nih.gov

Table 1: Enhancement of this compound Activity via N-1 Substitution

| Compound | Modification | Relative Potency Increase | Reference |

|---|---|---|---|

| 1-Benzyl-6-azauracil | Benzylation at N-1 | 4-fold | nih.gov |

| 1-(3-Cyanobenzyl)-6-azauracil | Benzylation with electron-withdrawing group | ~16-fold | nih.gov |

| N-1 Benzophenone Derivative | Attachment of benzophenone side chain at N-1 | ~1000-fold | nih.gov |

| N-1 Phenyl Sulfide (B99878) Derivative | Attachment of phenyl sulfide side chain at N-1 | Up to 4000-fold | nih.gov |

Bifunctional Inhibitors via "Click" Chemistry

The development of bifunctional or hybrid molecules represents a modern strategy in medicinal chemistry, and "click" chemistry provides a powerful tool for this purpose. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction known for its high efficiency, reliability, and biocompatibility. organic-chemistry.org This reaction forges a stable triazole ring, covalently linking two distinct molecular fragments—an azide-functionalized molecule and an alkyne-functionalized molecule. organic-chemistry.orggrafiati.com

In the context of this compound, this strategy can be employed to create bifunctional inhibitors. By introducing an azide (B81097) or alkyne functionality onto the this compound scaffold, it can be "clicked" with a second molecule of interest that bears the complementary functional group. This second molecule could be another pharmacophore, a targeting moiety, or a probe for biochemical investigations. nih.gov The resulting conjugate combines the properties of both parent molecules into a single chemical entity. For instance, this approach has been used to link different pharmacophores together to create divalent inhibitors, which can exhibit enhanced affinity or altered selectivity profiles compared to their monovalent precursors. nih.gov The use of copper-chelating azides can further accelerate the reaction rate, making the process more efficient, especially in biological systems. nih.gov

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, SAR investigations have provided clear insights into the structural requirements for enhanced biological activity.

A primary finding is that substitution at the N-1 position of the this compound ring is a key determinant of potency. nih.govnih.gov Early studies established that attaching substituted benzyl or phenyl groups at this position markedly increases anticoccidial activity. nih.gov The nature of the substituent on the phenyl ring is also critical; small, electron-withdrawing groups at the meta or para positions of a benzyl substituent were found to be particularly beneficial, as seen with the 16-fold increased potency of 1-(3-cyanobenzyl)-6-azauracil. nih.gov

Further SAR studies revealed that more complex side chains could lead to even greater enhancements. The attachment of phenyl sulfide, phenyl sulfone, and benzophenone side chains at N-1 resulted in derivatives with potency increases of over 1000-fold. nih.govnih.gov The SAR for the benzophenone series was found to parallel that of the previously reported diphenyl sulfide and sulfone analogues, suggesting common structural requirements for high potency in this class of compounds. nih.gov In general, biological activity is dependent on the steric bulk at the N-1 position, with larger substituents often leading to greater activity. mdpi.com These comprehensive SAR studies have been instrumental in guiding the rational design of highly potent this compound-based therapeutic agents. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis of 6-Azauracil (B101635) and its Derivatives

Spectroscopy is a cornerstone in the study of this compound, offering a non-destructive means to probe its molecular framework and that of its modified forms.

Photoelectron spectroscopy (PES) provides direct experimental measurement of electron binding energies, offering profound insights into the electronic structure of molecules. Studies on the this compound anion have been particularly revealing. The photoelectron spectrum of the this compound anion is characterized by a prominent, broad band with a maximum at an electron binding energy (EBE) of 1.2 eV. jh.eduresearchgate.net This feature is indicative of a valence-bound anion, as opposed to a dipole-bound anion. jh.edu

Computational studies using ab initio electron propagator methods support these experimental findings. The substitution of a nitrogen atom for the C-H group at the C6 position of uracil (B121893) leads to significant alterations in the electronic structure. jh.eduresearchgate.net The adiabatic electron affinity (AEA) of the canonical tautomer of this compound has been assessed to be 0.5 eV, which corresponds to the onset of the experimental spectrum. jh.eduresearchgate.net Furthermore, calculations show that the canonical anion is the most stable among five potential tautomeric anions. jh.eduresearchgate.net The calculated vertical detachment energy (VDE) for the canonical anion aligns closely with the experimentally determined value of 1.2 eV. jh.edu

Table 1: Photoelectron Spectroscopy Data for the this compound Anion

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Description |

| Electron Binding Energy (EBE) | 1.2 (Peak Maximum) | - | The energy required to detach an electron from the anion. |

| Adiabatic Electron Affinity (AEA) | 0.6 (Spectrum Onset) | 0.5 | The energy difference between the neutral molecule and the anion in their ground states. |

| Vertical Detachment Energy (VDE) | 1.2 | 1.2 | The energy required to detach an electron from the anion without changing the molecular geometry. |

UV-VIS spectroscopy is routinely used to characterize this compound derivatives, particularly those synthesized through nucleophilic substitution. researchgate.net The technique is often used in conjunction with fluorescence spectroscopy, which measures the light emitted from a sample after it has absorbed UV or visible light. Studies on various 5-substituted-6-azauracil derivatives have shown that these compounds exhibit distinct fluorescence properties, allowing for their differentiation and characterization. upb.ro

The fluorescence spectra, typically recorded as 3D plots of emission intensity versus both emission and excitation wavelengths, provide a unique fingerprint for each derivative. upb.ro For instance, the substitution pattern on an attached aromatic ring can dramatically shift the emission and excitation maxima. upb.ro This sensitivity makes fluorescence spectroscopy a rapid and powerful tool for qualitative analysis. upb.ro

Table 2: Fluorescence Maxima for Selected 5-Substituted this compound Derivatives in Ethanol

| Compound | Substituent at C5 | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |

| Derivative 4 | p-aminophenylamino | 345 | 409 | 64 |

| Derivative 7 | m-phenylenediamino | 550 | 636 | 86 |

| Derivative 8 | di-substituted phenylenediamino | 590 | 605 | 15 |

Data sourced from a study on the fluorescence properties of novel this compound derivatives. upb.ro

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and confirming structural features in this compound and its derivatives. The analysis is often performed on solid samples mixed in potassium bromide (KBr) disks. psu.edu The IR spectra provide evidence for specific bond formations during synthesis. For example, in the synthesis of 5-amino-substituted this compound derivatives from 5-bromo-6-azauracil (B188841), the formation of the new C-N bond is confirmed by the appearance of characteristic N-H stretching vibrations in the 3000–3500 cm⁻¹ region of the spectrum. researchgate.net Similarly, the formation of an ether linkage in other derivatives is evidenced by intense peaks corresponding to C-O-C stretching vibrations around 1200 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is indispensable for the complete structural elucidation of this compound derivatives. researchgate.net Spectra are typically recorded in deuterated solvents like DMSO-d₆. psu.edu ¹H-NMR provides detailed information about the chemical environment of protons in the molecule, including their number, connectivity, and spatial arrangement.

For example, in the analysis of 5-(m-tolyl)-6-azauracil derivatives, specific signals can be assigned to the methyl group protons, aromatic protons, and the N-H protons of the triazine ring. psu.edu The chemical shifts (δ), signal multiplicity (e.g., singlet, triplet, quartet), and coupling constants (J) allow for unambiguous structure confirmation. psu.edu

Table 3: Representative ¹H-NMR Data for a 5-(m-tolyl)-6-azauracil Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |

| 1.22 | Triplet (t) | 3H | 7 | -CH₃ of ethyl group |

| 2.39 | Singlet (s) | 3H | - | -CH₃ on tolyl group |

| 4.12 | Quartet (q) | 2H | 7 | -CH₂- of ethyl group |

| 7.29-7.50 | Multiplet (m) | 3H | - | Aromatic Protons (H-Ar) |

| 9.48 | Singlet (s) | 1H | - | N-H |

| 11.64 | Singlet (s) | 1H | - | N-H |

| 12.04 | Singlet (s) | 1H | - | N-H |

| 12.50 | Singlet (s) | 1H | - | N-H |

Data recorded in DMSO-d₆ on a 360 MHz spectrometer. psu.edu

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds in a mixture. It has been effectively applied to the analysis of this compound and its N-substituted and 5-bromo derivatives. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which provides information about its molecular weight and structure. researchgate.net

Studies on various this compound derivatives have identified characteristic fragmentation patterns. A notable and common fragmentation pathway for these compounds is the loss of isocyanic acid (HNCO) or a related isocyanate fragment from the molecular ion. researchgate.netresearchgate.net This consistent fragmentation behavior is a useful diagnostic tool for identifying the this compound core structure in unknown samples. researchgate.net

Table 4: Compounds Investigated by GC-MS and Key Fragmentation Findings

| Compound | Key Observation |

| This compound | Subjected to fragmentation pattern analysis. |

| 5-Bromo-6-azauracil | Fragmentation pattern correlated with its structure. |

| N-Allyl Substituted Derivatives | Fragmentation mechanisms proposed and discussed. |

| General Finding | A loss of isocyanic acid or isocyanate was observed for all investigated azauracil compounds, similar to substituted uracils. researchgate.net |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals or transition metal ions. auburn.edu While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is highly valuable for studying its paramagnetic derivatives, particularly its metal complexes. researchgate.net

Research has employed EPR to investigate the coordination environment of copper(II) ions in complexes with substituted this compound (asymmetric-triazine) ligands. researchgate.net These studies provide insight into the geometry and electronic structure of the metal center, which can be correlated with the biological activity of the complex. For instance, EPR spectroscopy helped to characterize a biologically active Cu(II) complex as having a planar structure with two 6-membered chelate rings and a 2N2O coordination sphere around the copper atom. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and specific method utilized for the characterization of fluorescent molecules, or fluorophores. The technique involves exciting a molecule with a specific wavelength of light and measuring the light emitted at a longer wavelength. This process provides information about the molecule's electronic structure and its environment.

In the study of this compound derivatives, fluorescence spectroscopy has been employed to determine their optical properties. upb.ro The fluorescence of a molecule is characterized by its excitation and emission spectra. The difference between the peak excitation and emission wavelengths is known as the Stokes shift. By recording emission spectra over a range of excitation wavelengths, a three-dimensional (3D) fluorescence spectrum can be generated, which offers a comprehensive fluorescent signature of the sample. upb.ro

Research on 5-substituted-6-azauracil derivatives has shown that the nature of the substituent significantly influences the fluorescence properties. For instance, certain derivatives exhibit strong fluorescence, making them potentially useful as fluorescent markers. upb.ro The 3D fluorescence spectrum of one such derivative, compound 3 in the study, revealed an intense emission maximum at 445 nm resulting from an excitation at 360 nm. upb.ro This technique allows for both qualitative and quantitative analysis of these compounds. upb.ro

Table 1: Fluorescence Properties of Selected 5-Substituted-6-Azauracil Derivatives

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Compound 3 | 360 | 445 | 85 |